molecular formula C21H32N4O2S B12499480 N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B12499480
M. Wt: 404.6 g/mol
InChI Key: PTRNZXZZLCXMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylsulfanyl Group: This is achieved through nucleophilic substitution reactions.

    Attachment of the Cyclohexyl and Methyl Groups: These groups are introduced via alkylation reactions.

    Final Acetylation: The acetamide group is introduced in the final step through acetylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrrolopyrimidine core can be reduced to an alcohol.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide
  • N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Uniqueness

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and the pyrrolopyrimidine core. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H32N4O2S

Molecular Weight

404.6 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-methylsulfanyl-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C21H32N4O2S/c1-14(2)12-25-20(27)19-17(22-21(25)28-5)11-15(3)24(19)13-18(26)23(4)16-9-7-6-8-10-16/h11,14,16H,6-10,12-13H2,1-5H3

InChI Key

PTRNZXZZLCXMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)N(C)C3CCCCC3)C(=O)N(C(=N2)SC)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.